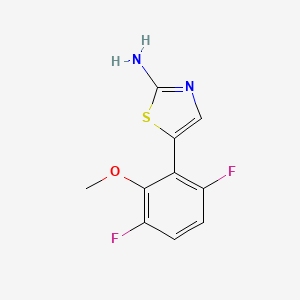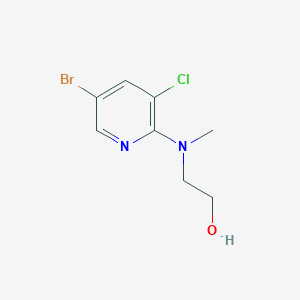![molecular formula C15H19N3O3 B14775198 methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate](/img/structure/B14775198.png)
methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are found in many natural products and pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate typically involves multiple steps, starting from readily available starting materials. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different quinonoid structures.
Reduction: Reduction reactions can modify the functional groups attached to the indole ring.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic reagents like halogens, sulfonyl chlorides, and nitro compounds are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to quinonoid derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Applications De Recherche Scientifique
Methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind to various receptors and enzymes, modulating their activity. This can lead to a range of biological effects, such as inhibition of viral replication, induction of apoptosis in cancer cells, and reduction of inflammation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different functional groups.
Tryptophan: An essential amino acid with an indole ring, involved in protein synthesis.
Serotonin: A neurotransmitter derived from tryptophan, with an indole structure.
Uniqueness
Methyl 2-[2-amino-3-(1H-indol-3-yl)-N-methylpropanamido]acetate is unique due to its specific functional groups and ester linkage, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H19N3O3 |
|---|---|
Poids moléculaire |
289.33 g/mol |
Nom IUPAC |
methyl 2-[[2-amino-3-(1H-indol-3-yl)propanoyl]-methylamino]acetate |
InChI |
InChI=1S/C15H19N3O3/c1-18(9-14(19)21-2)15(20)12(16)7-10-8-17-13-6-4-3-5-11(10)13/h3-6,8,12,17H,7,9,16H2,1-2H3 |
Clé InChI |
NHOBCMAQXJHFSP-UHFFFAOYSA-N |
SMILES canonique |
CN(CC(=O)OC)C(=O)C(CC1=CNC2=CC=CC=C21)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[[1-(2-amino-3-methylbutanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14775118.png)



![(5-bromo-2-chlorophenyl)({4-[(3S)-oxolan-3-yloxy]phenyl})methanol](/img/structure/B14775156.png)
![3-Benzyl-4-(thiophen-2-ylsulfonyl)-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine-7-carbonitrile hydrochloride](/img/structure/B14775162.png)
![N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-3-carboxamide](/img/structure/B14775164.png)


![ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B14775184.png)

![2-[(4-Chlorophenyl)-piperidin-4-yloxymethyl]pyridine;2,3-dibenzoyloxybutanedioic acid](/img/structure/B14775193.png)
![2-(Phenoxymethyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B14775194.png)

